(R)-1-Boc-3-Phenylpyrrolidine

Übersicht

Beschreibung

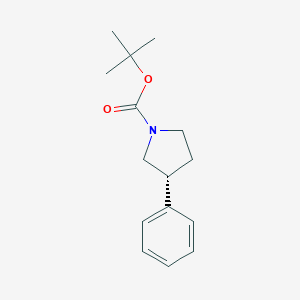

®-1-Boc-3-Phenyl-pyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring substituted with a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its chiral nature and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-Phenyl-pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Phenyl Group: The phenyl group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction, often using a phenyl halide and a base.

Protection of the Nitrogen Atom: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-1-Boc-3-Phenyl-pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate the free amine, enabling downstream reactions:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane quantitatively removes the Boc group at room temperature .

-

Functionalization : The deprotected amine undergoes:

Palladium-Catalyzed α-Arylation and Vinylation

The α-C–H bond undergoes enantioselective functionalization via Pd catalysis:

Applications :

-

Synthesis of (R)-crispine A and (S)-nicotine via Negishi coupling .

-

Functionalization with heteroaromatic bromides (e.g., pyridyl, thienyl) .

Directed C(sp³)–H Functionalization

The phenyl group directs regioselective C–H activation for arylation:

| Aryl Iodide | Solvent | Temp (°C) | Yield (%) | de (%) | Source |

|---|---|---|---|---|---|

| 4-Iodobenzaldehyde | DCE | 110 | 71 | 95 | |

| 1-Iodo-3-nitrobenzene | HFIP | 110 | 68 | 92 |

Mechanism : Pd(0) coordinates with the directing group (8-aminoquinoline), forming a palladacycle intermediate for aryl insertion .

Reductive Amination and Acylation

The ketone derivatives of (R)-1-Boc-3-Phenylpyrrolidine participate in key transformations:

Nucleophilic Substitution and Ring-Opening

The pyrrolidine ring undergoes selective modifications:

-

Ring-opening : Reaction with methylmagnesium bromide (Grignard reagent) in Et₂O yields 3-hydroxy-3-methylpyrrolidine (92% yield) .

-

Nucleophilic substitution : Boc-deprotected amine reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃.

Hydrogenation and Stereochemical Resolution

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-1-Boc-3-Phenylpyrrolidine serves as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in drug development where specific stereochemistry can significantly affect biological activity.

Example Synthesis:

- The compound is synthesized through cyclization reactions involving amino alcohols or amino acid derivatives, followed by substitution reactions to introduce the phenyl group and protection of the nitrogen atom with Boc.

Biological Research

This compound has been utilized in studying enzyme mechanisms and as a ligand in biochemical assays. Its interactions with various biological targets have been explored, particularly its role as an inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases.

Case Study:

- A study demonstrated that derivatives of this compound exhibited significant binding affinities to neurotransmitter receptors, suggesting potential applications in treating CNS disorders .

Medicinal Chemistry

This compound acts as an intermediate in drug synthesis, contributing to the development of therapeutics with enhanced efficacy and selectivity. Its derivatives have shown promise in various pharmacological activities, including antitumor and antiviral properties.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | Effectiveness |

|---|---|---|

| Neurotransmitter Inhibition | (R)-1-Boc-3-(4-Methylphenyl)pyrrolidine | Enhanced NMDA receptor affinity |

| Antitumor Activity | (R)-1-Boc-3-(2-Fluorophenyl)pyrrolidine | Cytotoxic effects against cancer cells |

| Antiviral Properties | (R)-1-Boc-3-(Chlorophenyl)pyrrolidine | Demonstrated antiviral activity against specific viruses |

Industrial Applications

In industrial settings, this compound is employed in producing fine chemicals and serves as a precursor for various functional materials. Its ability to facilitate asymmetric synthesis makes it invaluable for developing chiral catalysts that enhance reaction efficiency.

Table 2: Comparison of Related Compounds

| Compound | Chirality | Key Applications |

|---|---|---|

| (S)-1-Boc-3-Phenylpyrrolidine | Chiral | Similar applications but different activity profiles |

| 1-Boc-3-Phenylpyrrolidine | Racemic | Broader applications but less selective |

| 1-Boc-3-Methylpyrrolidine | Chiral | Used in similar synthetic pathways |

Wirkmechanismus

The mechanism of action of ®-1-Boc-3-Phenyl-pyrrolidine depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Boc-3-Phenyl-pyrrolidine: The enantiomer of ®-1-Boc-3-Phenyl-pyrrolidine, with similar chemical properties but different biological activities.

1-Boc-3-Phenyl-pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

1-Boc-3-Methyl-pyrrolidine: A similar compound with a methyl group instead of a phenyl group at the 3-position.

Uniqueness

®-1-Boc-3-Phenyl-pyrrolidine is unique due to its chiral nature and the presence of both a phenyl group and a Boc protecting group. These features make it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.

Biologische Aktivität

(R)-1-Boc-3-Phenylpyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group and a phenyl substituent. This structure contributes to its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors in the central nervous system (CNS). Its structural modifications, particularly the presence of the Boc group and the phenyl substituent, influence its binding affinities and selectivity towards various receptors.

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities, including:

- Neurotransmitter Receptor Inhibition : Compounds similar to this compound have shown potential as inhibitors of neurotransmitter receptors, particularly in relation to CNS disorders. For instance, derivatives with specific substitutions can enhance affinity for N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function.

- Antitumor Activity : Some studies suggest that pyrrolidine derivatives may possess antitumor properties. The structural features of these compounds can be optimized to enhance their cytotoxic effects against cancer cells .

- Antiviral Properties : Certain pyrrolidine-based compounds have demonstrated antiviral activity, indicating their potential in treating viral infections .

1. Neurotransmitter Receptor Studies

A study investigated the binding affinities of various pyrrolidine derivatives to NMDA receptors. It was found that specific modifications on the phenyl ring significantly increased receptor affinity, highlighting the importance of structural optimization in drug design.

2. Antitumor Activity

Research on pyrrolidine alkaloids revealed that certain derivatives exhibited notable cytotoxic effects against a range of cancer cell lines. The study emphasized the need for further exploration of structure-activity relationships (SAR) to develop more potent antitumor agents .

3. Antiviral Research

In a screening for antiviral activity, some pyrrolidine derivatives were identified as promising candidates against specific viral targets. This underscores the versatility of this compound as a scaffold for developing new antiviral therapies .

Comparative Analysis

To illustrate the uniqueness of this compound among similar compounds, the following table summarizes their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine with Boc and phenyl | High receptor affinity |

| 1-Boc-3-(4-chloro-phenyl)pyrrolidine | Chlorophenyl substitution | Enhanced receptor selectivity |

| (S)-N-(2-Benzoyl-4-chlorophenyl)pyrrolidine | Benzoyl substitution | Higher activity against certain receptors |

| 1-N-Boc-3-hydroxypyrrolidine | Hydroxyl group | Different receptor selectivity |

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439665 | |

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145549-11-7 | |

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.